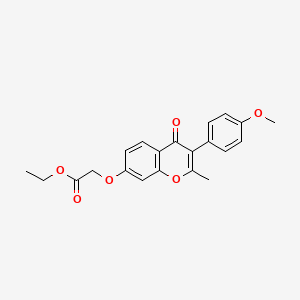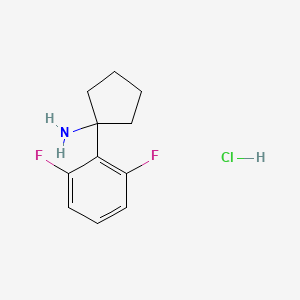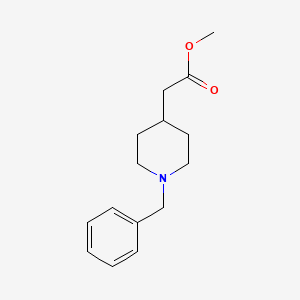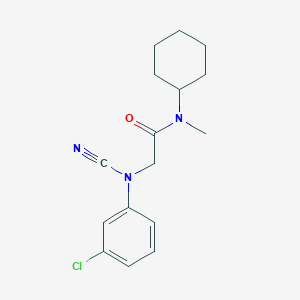
2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as CCMA, and it has been found to have various biochemical and physiological effects that make it a valuable tool for scientific research.
作用機序
The mechanism of action of CCMA is not fully understood, but it is believed to interact with certain proteins and enzymes in the body, leading to changes in their activity levels. This interaction is thought to be responsible for the various physiological and biochemical effects observed with CCMA.
Biochemical and physiological effects:
CCMA has been found to have various biochemical and physiological effects, including its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit the activity of certain enzymes involved in cell signaling pathways, and modulate the expression of certain genes. It has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory and oxidative stress-related disorders.
実験室実験の利点と制限
One of the major advantages of using CCMA in lab experiments is its ability to selectively target certain proteins and enzymes, making it a valuable tool for investigating their role in various biological processes. However, one of the limitations of using CCMA is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving CCMA, including its use as a potential treatment for various types of cancer, as well as its potential applications in the field of nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of CCMA and its potential applications in various research fields.
Conclusion:
In conclusion, CCMA is a valuable tool for scientific research, with various potential applications in the fields of biochemistry, cell biology, and cancer research. Its ability to selectively target certain proteins and enzymes makes it a valuable tool for investigating their role in various biological processes, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of CCMA involves the reaction of 3-chloroaniline with cyanogen bromide to form 2-(3-chloro-N-cyanoanilino)-N-methylacetamide, which is then reacted with cyclohexylamine to form the final product. This synthesis method has been optimized to produce high yields of CCMA, making it a viable option for large-scale production.
科学的研究の応用
CCMA has been found to have various applications in scientific research, including its use as a fluorescent probe for detecting the presence of metal ions in biological samples. It has also been used as a tool for investigating the role of certain proteins in cell signaling pathways and as a potential treatment for certain types of cancer.
特性
IUPAC Name |
2-(3-chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-19(14-7-3-2-4-8-14)16(21)11-20(12-18)15-9-5-6-13(17)10-15/h5-6,9-10,14H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYBEKLOLPNQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN(C#N)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chloro-N-cyanoanilino)-N-cyclohexyl-N-methylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Oxo-2-phenylmethoxycarbonyl-2,6-diazaspiro[3.4]octane-5-carboxylic acid](/img/structure/B2573061.png)
![1-{[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}indoline](/img/structure/B2573063.png)
![Methyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2573065.png)
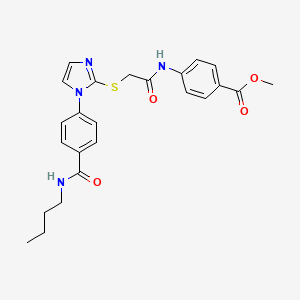
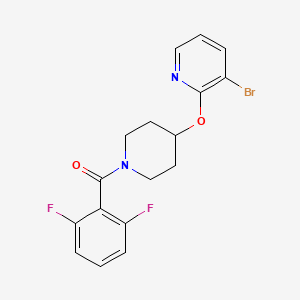
![3'-(3-Chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2573070.png)


![4-{1-[(2-Hydroxyethyl)sulfanyl]-2-nitroethyl}phenol](/img/structure/B2573075.png)
![methyl 5-((3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)methyl)furan-2-carboxylate](/img/structure/B2573076.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone](/img/structure/B2573077.png)
